Epipodophyllotoxin

Übersicht

Beschreibung

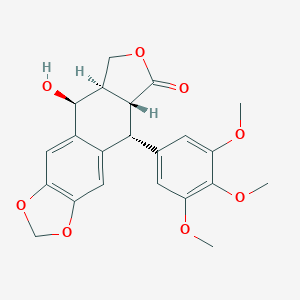

Epipodophyllotoxin is a naturally occurring compound found in the roots of the American Mayapple plant (Podophyllum peltatum) . It is a derivative of podophyllotoxin and is known for its significant anticancer properties. This compound and its derivatives, such as etoposide and teniposide, are used in cancer treatment due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication .

Wissenschaftliche Forschungsanwendungen

Epipodophyllotoxin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various derivatives with enhanced anticancer properties.

Biology: Studied for its effects on cell cycle regulation and apoptosis.

Medicine: Utilized in the treatment of various cancers, including lung cancer, lymphoma, and leukemia.

Industry: Employed in the development of new chemotherapeutic agents and drug formulations.

Wirkmechanismus

Epipodophyllotoxin exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division . By stabilizing the temporary breaks in DNA caused by topoisomerase II, this compound prevents the repair of these breaks, leading to cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound and its derivatives potent anticancer agents .

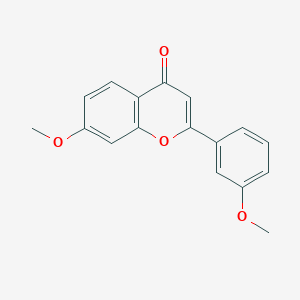

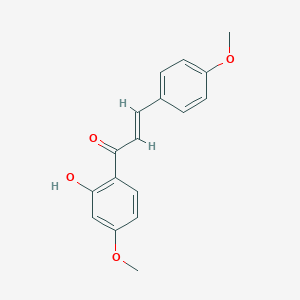

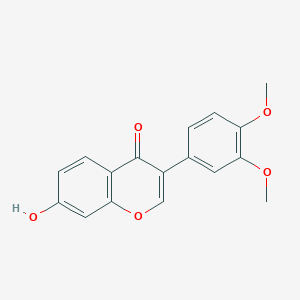

Similar Compounds:

Podophyllotoxin: The parent compound from which this compound is derived.

Etoposide: A semi-synthetic derivative of this compound used in cancer treatment.

Teniposide: Another derivative with similar anticancer properties.

Uniqueness: this compound is unique due to its specific mechanism of action involving topoisomerase II inhibition. While podophyllotoxin also has anticancer properties, this compound and its derivatives are more potent and have better selectivity for cancer cells . The structural modifications in this compound enhance its bioactivity and reduce side effects compared to its parent compound .

Safety and Hazards

Zukünftige Richtungen

There is a need for continuous research towards improving the druggability of Epipodophyllotoxin and its derivatives. This includes addressing major limitations such as systemic toxicity, drug resistance, and low bioavailability . The discovery of renewable sources, including microbial origin for this compound, is another possible approach .

Biochemische Analyse

Biochemical Properties

Epipodophyllotoxin interacts with various enzymes and proteins in biochemical reactions. It is known to target tubulin and topoisomerase II , leading to cell cycle arrest and DNA/RNA breaks . These interactions are crucial for its anticancer mechanism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can induce cell cycle G2/M arrest and cause DNA/RNA breaks . This leads to growth inhibition and death of treated cells . It also has selective high toxicity against various drug-resistant tumor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits tubulin and DNA topoisomerase II , leading to cell cycle arrest and DNA breakage . This is the primary mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. Studies have shown that it causes a delay in S-phase transit before arrest of cells in G2 . This suggests that DNA strand scission is the initial event in the sequence of kinetic and biosynthetic changes leading to growth inhibition and death of treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that multiple dosing over three to five consecutive days is superior to weekly single dose administration . This indicates a schedule dependency in both animal models and clinical trials .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of a multi-enzyme cascade that converts (+)-pinoresinol into (-)-matairesinol . This pathway involves three plant cytochrome P450 monooxygenases .

Transport and Distribution

It is known that this compound and its derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II , suggesting that it can reach these targets within the cell.

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. It is known to target tubulin and topoisomerase II , which are located in the cytoplasm and nucleus respectively This suggests that this compound may localize to these compartments within the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epipodophyllotoxin can be synthesized through various chemical reactions. One common method involves the epimerization of podophyllotoxin at the C7 position, which increases its inhibitory activity against DNA topoisomerase II . Another method includes the reduction of podophyllotoxin derivatives via catalytic hydrogenolysis to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction of podophyllotoxin from the roots and rhizomes of Podophyllum species, followed by chemical modification to produce this compound . The process typically includes steps such as extraction, purification, and chemical transformation under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Epipodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenolysis using palladium on carbon is a typical method.

Substitution: Reagents such as sulfonyl chlorides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-LGWHJFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859440 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4375-07-9 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

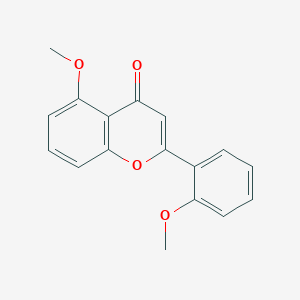

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)